2-[4-(2-Iodobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Description
This pyrimidine derivative features a central pyrimidine ring substituted with two piperazine groups: one bearing a 2-iodobenzoyl moiety and the other a methyl group. The 2-iodobenzoyl group may enhance lipophilicity and influence target binding through steric or electronic effects, while the dual piperazine substituents could modulate solubility and metabolic stability.
Properties
IUPAC Name |
(2-iodophenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27IN6O/c1-16-15-19(26-9-7-25(2)8-10-26)24-21(23-16)28-13-11-27(12-14-28)20(29)17-5-3-4-6-18(17)22/h3-6,15H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINPWXCBFUHQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3I)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27IN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-Iodobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine , with a CAS number of 946214-25-1, is a synthetic derivative that has garnered interest for its potential biological activities. This article presents a detailed examination of its biological activity, synthesis, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine core substituted with piperazine and iodobenzoyl groups. Its molecular formula is with a molecular weight of approximately 506.4 g/mol . The structural complexity allows for various interactions with biological targets, which may contribute to its pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction between 1-(2-pyrimidyl)piperazine and 2-iodobenzoic acid in the presence of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide). The reaction conditions are optimized to yield high purity and suitable crystallization for structural analysis .
Antimicrobial Activity
Research indicates that derivatives of piperazine, including the compound , exhibit moderate to good antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that this compound may share similar properties .
| Compound | Activity | Reference |
|---|---|---|
| 2-[4-(2-Iodobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | Moderate to Good Antimicrobial Activity |
Cytotoxicity
In studies assessing cytotoxic effects on various cancer cell lines, related compounds have demonstrated significant cytotoxicity. For instance, piperazine derivatives have been tested against L1210 and CCRF-CEM cell lines, showing promising results in inhibiting cell proliferation . While specific data for the compound is limited, the structural similarity suggests potential cytotoxic effects.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives often correlates with their structural features. The presence of halogen substituents (like iodine) and the piperazine moiety are critical for enhancing interactions with biological targets such as enzymes or receptors. The specific arrangement of functional groups can influence binding affinity and selectivity .
Case Studies
A notable case study involved synthesizing related piperazine compounds and evaluating their biological activities. In this study, several derivatives were screened against multiple bacterial strains, demonstrating that modifications at the piperazine position significantly impacted antimicrobial potency .
Key Findings from Case Studies:
- Structural Modifications : Alterations in substituents on the piperazine ring can enhance or reduce activity.
- Target Specificity : Some derivatives showed selective inhibition against certain pathogens while being less effective against others.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses :
- Anxiolytic Properties : Similar compounds have shown efficacy in treating anxiety disorders due to their ability to modulate neurotransmitter systems .
- Antitumor Activity : Preliminary studies indicate that derivatives of piperazine and pyrimidine exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could be explored for anticancer properties .
Neuroscience
Research indicates that compounds containing piperazine rings can act as modulators of serotonin receptors, which are crucial in the treatment of mood disorders. The unique structure of this compound may enhance its selectivity and efficacy as a psychotropic agent.
Case Studies :
- A study on related piperazine derivatives demonstrated significant improvements in behavioral models of anxiety and depression, highlighting the need for further exploration of this compound's effects on similar pathways .
Synthesis and Characterization
The synthesis of 2-[4-(2-Iodobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves the reaction of 1-(2-pyrimidyl)piperazine with 2-iodobenzoic acid using dehydrating agents like (dimethylaminopropyl)-3-ethylcarbodimide. Characterization techniques such as X-ray crystallography have been employed to elucidate its molecular structure, confirming the expected geometrical configuration .
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Table 1: Key Structural Features and Hypothesized Effects
Key Observations :
- Iodo vs. Chloro Substituents: The target compound’s 2-iodobenzoyl group (vs.
- Dual Piperazines : Unlike GDC-0941 (), which uses a single piperazine-methanesulfonyl group, the target compound’s dual piperazines may offer multivalent interactions with kinase targets, though this could also increase off-target effects.
- Core Heterocycle: Thienopyrimidines (e.g., GDC-0941) exhibit proven PI3K inhibition, but pyrimidine-based analogs (target compound) may prioritize different kinase families due to electronic differences in the core .
Functional Group Variations in Piperazine Derivatives
Table 2: Piperazine Substituent Impact
Key Observations :
- 2-Iodobenzoyl vs. Methanesulfonyl : The iodobenzoyl group in the target compound introduces significant steric bulk and electron-deficient aromaticity, which could favor interactions with hydrophobic kinase pockets. In contrast, GDC-0941’s methanesulfonyl group enhances solubility and may engage polar residues .
- Methylpiperazine vs. Hydroxyethylpiperazine: The target’s methyl group (vs.
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(2-Iodobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine?
The synthesis typically involves sequential coupling reactions. For example, the iodobenzoyl group can be introduced via nucleophilic substitution or amidation reactions using activated intermediates like tert-butyloxycarbonyl (Boc)-protected piperazine derivatives. Deprotection with trifluoroacetic acid (TFA) in methylene chloride is a critical step to generate the free piperazine moiety . Purification often employs column chromatography (e.g., silica gel with methylenchlorid/ethanol gradients) to isolate intermediates and final products .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- X-ray crystallography to resolve the 3D structure, particularly for verifying substituent positions on the pyrimidine and piperazine rings .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and assess regioselectivity during synthesis.
- HPLC-MS to evaluate purity (>95%) and detect trace impurities from side reactions .
Q. What pharmacological targets are associated with this compound based on structural analogs?
Piperazine-pyrimidine hybrids are known to inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which is implicated in diabetes therapy. Structural analogs with iodobenzoyl groups have shown competitive binding to the enzyme’s active site, suggesting a similar mechanism for this compound .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways to predict energetically favorable conditions. For example, ICReDD’s approach combines reaction path searches with machine learning to narrow down optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation . Experimental validation of computational predictions (e.g., TFA-mediated deprotection efficiency) should follow, with iterative refinement using feedback loops .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from differences in assay conditions (e.g., enzyme concentration, buffer pH). Standardization is critical:
Q. What strategies resolve crystallographic ambiguities in structurally similar compounds?
For compounds with flexible piperazine rings, high-resolution X-ray data (≤1.0 Å) is necessary to resolve torsional angles. If disorder is observed, refine the structure using restraints for bond lengths and angles. Compare with powder X-ray diffraction (PXRD) to confirm phase purity and rule out polymorphic variations .
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity?
Systematically modify substituents:
- Replace the 2-iodobenzoyl group with electron-deficient aryl groups to enhance DPP-IV binding.
- Introduce steric hindrance (e.g., methylpiperazine) to reduce off-target interactions.
- Use molecular docking to prioritize synthetic targets before experimental testing .
Methodological Considerations
Q. What experimental design principles apply to scaling up synthesis without compromising yield?
- Conduct kinetic studies to identify rate-limiting steps (e.g., Boc deprotection).
- Optimize solvent systems for solubility (e.g., switch from methylene chloride to ethyl acetate for safer large-scale use).
- Implement inline PAT (process analytical technology), such as FTIR, to monitor reaction progress in real time .
Q. How should researchers handle hygroscopic or light-sensitive intermediates during synthesis?
Q. What statistical approaches are recommended for analyzing heterogeneous biological data?
- Apply ANOVA with post-hoc Tukey tests to compare multiple assay conditions.
- Use principal component analysis (PCA) to identify outliers in high-throughput screening datasets.
- Report 95% confidence intervals for IC₅₀ values to quantify uncertainty .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
